An In-depth Technical Guide to DSPE-PEG-SH MW 2000: Structure, Properties, and Applications in Drug Delivery
An In-depth Technical Guide to DSPE-PEG-SH MW 2000: Structure, Properties, and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000), a critical component in the development of advanced drug delivery systems. This document details its chemical structure, physicochemical properties, and methodologies for its use and characterization, offering valuable insights for researchers in nanotechnology, pharmaceutics, and materials science.
Core Concepts: Structure and Functionality
DSPE-PEG-SH MW 2000 is a heterobifunctional lipid-polymer conjugate. Its unique amphiphilic nature, combining a hydrophobic lipid anchor with a hydrophilic polymer chain, drives its self-assembly in aqueous environments to form structures like micelles and liposomes.[1][2][3][4]
The molecule consists of three primary components:
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1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated 18-carbon phospholipid that serves as the hydrophobic anchor, enabling insertion into the lipid bilayer of liposomes or the core of micelles.[5]
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Polyethylene Glycol (PEG) MW 2000: A hydrophilic polymer chain with an average molecular weight of 2000 Daltons. The PEG chain forms a hydrated layer on the surface of nanoparticles, providing a "stealth" characteristic that helps to evade the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream.[2][5]
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Thiol Group (-SH): A reactive terminal group on the PEG chain. This sulfhydryl group is particularly useful for covalent conjugation to other molecules, such as targeting ligands (antibodies, peptides) or drugs that contain a compatible reactive group, most commonly a maleimide, to form a stable thioether linkage.[1][3]
The interplay of these components makes DSPE-PEG-SH MW 2000 a versatile tool for creating long-circulating nanocarriers with the potential for targeted drug delivery.
Figure 1: Key structural and functional components of DSPE-PEG-SH MW 2000.
Physicochemical Properties
The physical and chemical properties of DSPE-PEG-SH MW 2000 are critical for its performance in drug delivery formulations. Key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [6] |
| Molecular Weight (PEG) | ~2000 Da | [5] |
| Molecular Weight (Total) | ~2805.5 g/mol (for DSPE-PEG2000) | [7] |
| Purity | ≥95% or ≥98% | [2][8] |
| Solubility | >10 mg/mL in hot water, chloroform, ethanol. | [6] |
| H₂O: 8.33 mg/mL (with sonication and heating to 60°C) | [1] | |
| DMSO: 6.67 mg/mL (with sonication and heating to 60°C) | [1] | |
| Critical Micelle Concentration (CMC) | 0.5-1.5 µM (for DSPE-PEG2000) | [9][10] |
| Storage Conditions | -20°C, keep in dry and avoid sunlight | [2][8] |
Experimental Protocols
Preparation of Liposomes using Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing liposomes incorporating DSPE-PEG-SH.
-
Lipid Film Preparation:
-
Dissolve the desired lipids, including DSPE-PEG-SH (typically at a molar ratio of 1-5%), in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be pre-heated to a temperature above the phase transition temperature of the lipids (e.g., >55°C for DSPE-containing formulations).
-
Vortex or gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into a syringe and pass it through the membrane to another syringe.
-
Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a narrow size distribution. The resulting translucent suspension contains small unilamellar vesicles (SUVs).
-
Characterization of Liposomes
DLS is a standard technique to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.
-
Sample Preparation: Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to a controlled temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software. The key outputs are the Z-average diameter and the Polydispersity Index (PDI), which indicates the broadness of the size distribution. A PDI value below 0.2 is generally considered acceptable for drug delivery applications.[11][12]
-
HPLC with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is commonly used for the quantitative analysis of lipids that lack a UV chromophore.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol).
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD.
-
-
Sample Preparation:
-
Prepare standard stock solutions of each lipid component of known concentration.
-
Disrupt the liposome samples to release the lipids, for example, by dilution in an organic solvent like ethanol.
-
-
Analysis:
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of processes involving DSPE-PEG-SH MW 2000.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]
- 3. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]
- 4. DSPE-PEG-SH [nanosoftpolymers.com]
- 5. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanocs.net [nanocs.net]
- 7. Peg2000 dspe | C133H267N2O55P | CID 406952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
